molecular formula C26H27N3O3S2 B2557685 2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 690642-73-0

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2557685
CAS RN: 690642-73-0
M. Wt: 493.64
InChI Key: OTJIHEDVRRLEGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and thieno[2,3-d]pyrimidine rings, followed by the introduction of the various substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of the methoxyethyl and phenyl groups, along with the sulfur atom, suggests potential sites for reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. The pyrrole and thieno[2,3-d]pyrimidine rings may undergo reactions typical of aromatic systems, while the sulfur atom could potentially participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and polar functional groups would likely make the compound relatively stable and could influence its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thieno[2,3-d]pyrimidine derivatives have been investigated for their antimicrobial and antifungal effects. The antifungal activity of certain pyrimidine derivatives against fungi like Aspergillus terreus and Aspergillus niger highlights the potential of these compounds as antifungal agents. The synthesis involves nucleophilic displacement reactions, and the biological activity suggests these compounds could be developed into useful antifungal agents (Jafar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Research into thieno[2,3-d]pyrimidine derivatives has also uncovered their potential as anti-inflammatory and analgesic agents. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest that modifying the thieno[2,3-d]pyrimidine structure could yield new therapeutic agents with desirable pharmacological profiles (Abu‐Hashem et al., 2020).

Antitumor Activity

The structural diversity of thieno[2,3-d]pyrimidines allows for the synthesis of compounds with potential antitumor activity. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. The results suggest that these compounds have promising anticancer properties, highlighting the thieno[2,3-d]pyrimidine scaffold's utility in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Future Directions

Compounds with similar structures have been studied for their potential applications in medicinal chemistry, so this could be a possible direction for future research .

properties

IUPAC Name

10-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-16-14-20(17(2)28(16)12-13-32-3)21(30)15-33-26-27-24-23(19-10-7-11-22(19)34-24)25(31)29(26)18-8-5-4-6-9-18/h4-6,8-9,14H,7,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIHEDVRRLEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

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